molecular formula C20H24N4O2 B2981998 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide CAS No. 904271-86-9

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide

Cat. No.: B2981998
CAS No.: 904271-86-9
M. Wt: 352.438
InChI Key: YHQHZJOEKBGHQH-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide is a synthetic small molecule characterized by its oxalamide core linking a 3,4-dihydroisoquinoline moiety and an ethyl group. The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with diverse biological activities . This molecular architecture, which incorporates both pyridine and dihydroisoquinoline rings, suggests potential for interaction with various biological targets, particularly in the central nervous system. Compounds featuring the 3,4-dihydroisoquinoline scaffold have been extensively investigated for their pharmacological potential. For instance, related derivatives have been developed as potent and subtype-selective positive allosteric modulators of the human dopamine D1 receptor, demonstrating potential for treating neurological disorders such as Lewy body dementia . Furthermore, structurally similar oxalamide derivatives have been studied for their utility as flavor modifiers, acting as sweet and/or umami taste enhancers, which highlights the versatility of this chemical class . Other research has explored 3,4-dihydroisoquinolin-1(2H)-one derivatives for their antioomycete and antifungal activities, indicating applications in plant disease management . The specific research applications of this compound remain to be fully characterized, but its structure positions it as a candidate for further investigation in these or related fields. This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-2-22-19(25)20(26)23-13-18(16-8-5-10-21-12-16)24-11-9-15-6-3-4-7-17(15)14-24/h3-8,10,12,18H,2,9,11,13-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQHZJOEKBGHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CN=CC=C1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-dihydroisoquinoline intermediate, which is then coupled with a pyridine derivative. The final step involves the formation of the oxalamide linkage under controlled conditions, often using reagents such as oxalyl chloride and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The target compound shares a core structure with several analogs, differing primarily in substituents on the ethyl backbone and oxalamide nitrogen. Key structural variations and their molecular properties are summarized below:

Compound Name Heterocycle (R1) Oxalamide Substituent (R2) Molecular Formula Molecular Weight
Target Compound Pyridin-3-yl Ethyl C21H25N4O2* ~365.4*
N1-(2-(Dihydroisoquinolinyl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide Furan-2-yl Propyl C20H25N3O3 355.4
N1-(2-(Dihydroisoquinolinyl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide Thiophen-2-yl p-Tolyl C24H25N3O2S 419.5
N1-(2-(Dihydroisoquinolinyl)-2-(thiophen-2-yl)ethyl)-N2-(2-cyanophenyl)oxalamide Thiophen-2-yl 2-Cyanophenyl C24H22N4O2S 430.5
N1-(2-(Dihydroisoquinolinyl)-2-(1-methylpyrrol-2-yl)ethyl)-N2-isobutyloxalamide 1-Methylpyrrol-2-yl Isobutyl C21H26N4O2 382.5

*Estimated based on structural analysis.

Key Observations:

  • This may enhance aqueous solubility but reduce membrane permeability .

Pharmacological Implications

Target Binding and Selectivity
  • CD44 Antagonists: Analogs like Can125 and Can159 () demonstrate that dihydroisoquinoline derivatives bind CD44 via hydrophobic interactions. The target compound’s pyridine group may alter binding kinetics compared to furan/thiophene analogs, though experimental data are lacking .
  • P-Glycoprotein Inhibition: GF120918 and XR9576 () feature dihydroisoquinoline moieties linked to P-gp inhibition.
Pharmacokinetic Properties
  • Solubility : Pyridine’s polarity may increase aqueous solubility relative to furan/thiophene analogs, though this could be offset by the ethyl group’s hydrophobicity.
  • Metabolic Stability : Ethyl substituents are less prone to oxidative metabolism than propyl or isobutyl groups, suggesting improved half-life .

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-ethyloxalamide is a complex organic compound notable for its potential biological activities. This compound is part of the oxalamide class, which has been associated with various pharmacological effects. Its unique structural features, including a dihydroisoquinoline moiety and a pyridine group, suggest a diverse range of interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula: C22H30N4O2
  • Molecular Weight: 382.5 g/mol
  • CAS Number: 1049455-20-0

The structure of this compound includes functional groups that may contribute to its biological activity, particularly in neuropharmacology and receptor modulation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-[1-(4-cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]-3-(2-fluoro-phenyl)-acrylamideContains a cyclopropyl group and a benzo[1,4]oxazinePotent KCNQ channel opener
3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acidContains an acetamido group and hydroxyl functionalityExhibits anti-inflammatory properties
4-Methoxy-N-[3-(pyridin-4-yloxy)phenyl]benzamideContains a benzamide structure with pyridine substitutionPotential anti-cancer activity

This comparison highlights the unique characteristics of this compound in relation to other bioactive compounds.

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, the following findings from related research can provide insights into its potential biological activities:

  • Neuropharmacological Effects : Similar compounds have shown efficacy in reducing hyperexcitability in neuronal models. This suggests that this compound may exhibit similar effects through modulation of neurotransmitter systems.
  • Receptor Interaction Studies : Preliminary studies indicate that the compound may interact with ion channels or neurotransmitter receptors. Such interactions are crucial for elucidating its mechanism of action and therapeutic potential.

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